molecular formula C26H24 B585519 1-Hexylperylene CAS No. 143076-98-6

1-Hexylperylene

Cat. No. B585519
CAS RN: 143076-98-6
M. Wt: 336.478
InChI Key: MBKZANGSIXEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexylperylene is a derivative of perylene, which is a polycyclic aromatic hydrocarbon . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 1-Hexylperylene involves coupling two 1-hexylperylene units together using the Scholl reaction . This reaction can produce different regioisomers due to the possibility of the reaction occurring on both short sides of perylene .


Molecular Structure Analysis

The molecular structure of 1-Hexylperylene can be analyzed using various techniques such as mass spectrometry and spectroscopy . These techniques can provide detailed information about the molecular weight, molecular formula, and the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving 1-Hexylperylene can be analyzed using various techniques. These reactions can involve changes in the physical state, form, or properties of the substance, but no change in its chemical composition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexylperylene include its density, color, hardness, melting point, boiling point, and electrical conductivity . These properties can be observed without changing the physical state of the matter .

Scientific Research Applications

  • Energy Transfer Studies : A study by Schlichting et al. (1999) created a bichromophoric molecule using a functionalized dialkylperylene and a modified terrylenetetracarboxdiimide, joined by a hexanediyl spacer. This molecule is used for donor–acceptor energy transfer studies at the single-molecule level (Schlichting et al., 1999).

  • Polymerization Applications : Yuan et al. (2005) investigated the polymerization of ethylene and 1-hexene using a Ni(II)-α-diimine catalyst. They achieved high activity and produced branched polyethylene and polypropylene with a syndiotactic-rich microstructure (Yuan et al., 2005).

  • Nanoparticle Stabilization : Evangelisti et al. (2010) explored the stabilization of mesitylene/1-hexene solvated palladium nanoparticles using poly-(N-vinyl-2-pyrrolidone) for applications in catalytic reactions, including hydrogenation and Mizoroki–Heck C–C coupling (Evangelisti et al., 2010).

  • Environmental Applications : Research by Lin et al. (2015) focused on hexylene-bridged periodic mesoporous polysilsesquioxanes for the removal of organic contaminants from aqueous solutions, showing its potential in wastewater treatment (Lin et al., 2015).

  • Molecular Interactions : Gaido et al. (2000) investigated the interactions of methoxychlor metabolite and related compounds with estrogen and androgen receptors, which is relevant for understanding the mechanism of action of endocrine-active chemicals (Gaido et al., 2000).

properties

IUPAC Name

1-hexylperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24/c1-2-3-4-5-9-19-16-17-20-12-7-14-22-21-13-6-10-18-11-8-15-23(24(18)21)26(19)25(20)22/h6-8,10-17H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKZANGSIXEBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723704
Record name 1-Hexylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexylperylene

CAS RN

143076-98-6
Record name 1-Hexylperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.